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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial data and outcomes for L-

756423, an investigational anti-HIV drug, in the context of other HIV-1 protease inhibitors of its

time. Due to the limited publicly available quantitative data for L-756423, this guide will focus

on its known clinical trial protocol and compare it with the more extensively documented clinical

trial outcomes of Indinavir, a widely used HIV-1 protease inhibitor.

Comparative Clinical Trial Data
While specific quantitative outcomes for the L-756423 Phase 2 trial (NCT00002452) have not

been publicly released, the following table summarizes the available information and provides a

comparison with a representative Phase 3 trial of Indinavir.
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Parameter L-756423 (NCT00002452)
Indinavir (in combination with

Zidovudine and Lamivudine)

Official Title

A Multicenter, Open-Label,

Pilot Study to Evaluate the

Safety and Activity of L-

756423/Indinavir Sulfate,

800/400 Mg b.i.d. in

Combination With Two nRTIs

in HIV-Infected Patients Who

Failed an Indinavir Containing

Regimen

A Study of Three Different Anti-

HIV Drug Combinations in HIV-

Infected Patients

Phase 2 3

Primary Purpose

To assess the safety and

efficacy (viral load reduction) of

L-756423 in combination with

Indinavir

To evaluate the safety and

efficacy of Indinavir in

combination with other

antiretrovirals

Patient Population

HIV-positive patients who have

previously been treated with

and failed an Indinavir-

containing regimen

Antiretroviral therapy-naive

HIV-1 infected subjects

Intervention

L-756423 plus Indinavir plus

two licensed nucleoside

reverse transcriptase inhibitors

(NRTIs)

Indinavir in combination with

Zidovudine (AZT) and

Lamivudine (3TC)

Duration
12 weeks (with a possible

extension to 16 weeks)

24 weeks for the initial study,

with long-term follow-up

Primary Outcome Measures
Safety and reduction in plasma

viral RNA

Proportion of patients with

plasma HIV-1 RNA below 500

copies/mL

Quantitative Outcomes Data not publicly available

>80% of patients achieved HIV

RNA levels <500 copies/mL at

24 weeks
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CD4 Cell Count Change
Measured at weeks 2, 4, 8,

and 12
Significant increases observed

Experimental Protocols
L-756423 (NCT00002452) Protocol Summary
Based on the available information, the experimental protocol for the L-756423 clinical trial was

as follows:

Study Design: A multicenter, open-label, pilot study.

Participants: 30 HIV-infected patients who had previously failed a regimen containing

Indinavir.

Treatment Regimen: All patients received L-756423 in combination with Indinavir and two

licensed NRTIs. At least one of the NRTIs was new to the patient.

Assessments:

Physical examinations and laboratory tests (blood and urine) were conducted at weeks 1,

2, 4, 6, 8, and 12, and two weeks post-study.

Plasma viral RNA was measured at weeks 1, 2, 4, 6, 8, and 12.

CD4 cell counts were measured at weeks 2, 4, 8, and 12.

Representative Indinavir Clinical Trial Protocol (based
on early combination therapy studies)

Study Design: Phase III randomized, controlled, clinical end-point study.

Participants: HIV-positive patients, often antiretroviral-naive or with limited prior treatment.

Treatment Regimen: Patients were typically randomized to receive a combination therapy,

such as Indinavir, zidovudine (AZT), and lamivudine (3TC), compared to a two-drug or

monotherapy regimen.
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Assessments:

Regular monitoring of plasma HIV-1 RNA levels (viral load) to determine the proportion of

patients achieving and maintaining viral suppression below a specified threshold (e.g.,

<500 or <50 copies/mL).

Regular monitoring of CD4+ T-cell counts to assess immune reconstitution.

Monitoring for adverse events and laboratory abnormalities to assess safety and

tolerability.

Assessment of clinical progression to AIDS-defining illnesses or death.

Visualizations
HIV-1 Protease Inhibitor Signaling Pathway

To cite this document: BenchChem. [L-756423: A Comparative Analysis of an Investigational
HIV-1 Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674085#l-756423-clinical-trial-data-and-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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